molecular formula C13H19ClN2 B1325126 [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine CAS No. 898808-57-6

[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine

Cat. No.: B1325126
CAS No.: 898808-57-6
M. Wt: 238.75 g/mol
InChI Key: MYSKYKSEXUWHLM-UHFFFAOYSA-N
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Description

[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine: is a chemical compound with the molecular formula C13H19ClN2. It is used primarily in biochemical research, particularly in the field of proteomics . The compound features a piperidine ring substituted with a 3-chlorobenzyl group and a methylamine group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in altered biochemical pathways and physiological responses .

Comparison with Similar Compounds

  • [1-(4-Chlorobenzyl)piperidin-4-yl]methylamine
  • [1-(3-Bromobenzyl)piperidin-4-yl]methylamine
  • [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine

Comparison:

Properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16/h1-3,8,11H,4-7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSKYKSEXUWHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229112
Record name 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898808-57-6
Record name 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898808-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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